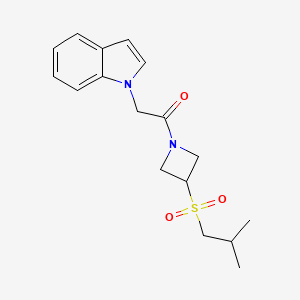

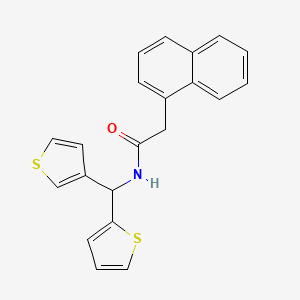

2-(1H-indol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as IND-SB, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indole-based compounds and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Activities : A study on novel 1H-indole derivatives, including compounds structurally related to 2-(1H-indol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, demonstrated significant antimicrobial activity. These compounds were synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showing substantial antibacterial and antifungal effects (Letters in Applied NanoBioScience, 2020).

Synthetic Pathways : Research on indole derivatives highlighted synthetic routes involving Curtius rearrangement and further chemical modifications to produce ureas, urethanes, and azetidinones. Such pathways could be relevant for synthesizing compounds with specific functionalities, including those similar to the compound (Chemistry of Heterocyclic Compounds, 1975).

Mimicry of Peptide Backbone Geometry : Studies on indolizidinone amino acids aimed at mimicking peptide backbone geometry and heteroatomic side-chain functionality. These compounds, synthesized through modifications of hydroxymethyl indolizidinone amino acids, showcase the versatility of such structures in mimicking biologically relevant geometries (The Journal of Organic Chemistry, 2001).

Synthesis of Novel Compounds : The generation of various fused nitrogen heterocycles carrying a trifluoromethyl group, including benzoindolizidinone, indolizidinone, and quinolizidinone derivatives, through radical cyclization, highlights the synthetic utility of azetidinone derivatives in creating novel compounds with potential biological activities (The Journal of Organic Chemistry, 1996).

properties

IUPAC Name |

2-indol-1-yl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)15-9-19(10-15)17(20)11-18-8-7-14-5-3-4-6-16(14)18/h3-8,13,15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGSEJRRGXRJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)